Vafidemstat

Description

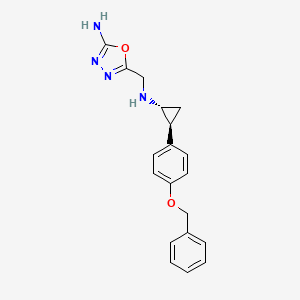

Structure

3D Structure

Properties

IUPAC Name |

5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBRLCXCBCZIOI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357362-02-7 | |

| Record name | Vafidemstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357362027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vafidemstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VAFIDEMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ82JLT4UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vafidemstat's Mechanism of Action in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vafidemstat (ORY-2001) is an orally bioavailable, brain-penetrant small molecule emerging as a promising therapeutic agent for a range of central nervous system (CNS) disorders, including Alzheimer's disease, borderline personality disorder, schizophrenia, and multiple sclerosis.[1][2] Its primary mechanism of action is the covalent inhibition of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2] By modulating the activity of this critical histone demethylase, this compound influences gene expression profiles related to neuroinflammation, neuronal plasticity, and cognitive function. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: LSD1 Inhibition

This compound's principal therapeutic activity stems from its function as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5]

-

Demethylation of H3K4me2: H3K4 methylation is a hallmark of active gene promoters. By removing these methyl marks, LSD1 generally acts as a transcriptional repressor, leading to a more condensed chromatin state and reduced gene expression.[6]

-

Demethylation of H3K9me2: H3K9 methylation is typically associated with gene silencing. When part of certain protein complexes, LSD1 can demethylate H3K9, thereby acting as a transcriptional activator.[7]

In the CNS, LSD1 is integral to regulating neuronal differentiation, plasticity, neurogenesis, and memory.[2][6] Neurons express specific splice forms of LSD1 that are required for these functions.[8] this compound covalently binds to the FAD co-factor within the enzyme's active site, leading to irreversible inhibition.[3] This inhibition prevents the demethylation of histone substrates, primarily H3K4, thereby altering the transcriptional landscape in neuronal and glial cells.[6][9] This epigenetic modulation is central to the therapeutic effects observed in preclinical and clinical settings.[10]

Although initially identified as a dual inhibitor of LSD1 and Monoamine Oxidase B (MAO-B), studies have shown that at therapeutic doses, this compound's primary target in vivo is LSD1.[3][11] While it does inhibit MAO-B in vitro, this effect has not been significantly detected in clinical trials at the doses tested, suggesting that the cognitive and behavioral benefits are predominantly driven by LSD1 inhibition.[8][12]

Downstream Effects in the CNS

By inhibiting LSD1, this compound triggers a cascade of downstream effects that contribute to its therapeutic potential in CNS disorders. These effects are primarily mediated through the modulation of gene expression.

Regulation of Gene Expression

Preclinical studies, particularly in the senescence-accelerated mouse prone 8 (SAMP8) model, have demonstrated that this compound can rebalance disease-associated gene expression profiles.[13]

-

Immediate Early Genes (IEGs): this compound increases the responsiveness of IEGs such as c-Fos, Egr1/2, and Npas4.[3][13] These genes are critical for neuronal plasticity, memory formation, and adaptive behaviors, and their dysregulation is a feature of many CNS disorders.[14]

-

Cognition-Related Genes: The treatment upregulates genes essential for cognitive function and memory, including Baiap3, Prph, and Fabp7.[13]

-

Neuroinflammatory Genes: this compound significantly downregulates a neuroinflammatory gene signature.[3] A key target is S100A9, an amplifier of inflammation that is highly expressed in the hippocampus of Alzheimer's patients and SAMP8 mice.[13][14] Other downregulated inflammatory genes include those related to T-cell receptors and microglia activation.[13]

Neuroprotection and Anti-Neuroinflammation

This compound demonstrates potent anti-inflammatory and neuroprotective effects across various preclinical models.[2] In models of multiple sclerosis, oral administration of this compound reduced the infiltration of immune cells into the spinal cord, prevented demyelination, and ameliorated clinical signs.[11] It also reduced neuronal damage caused by glutamate excitotoxicity.[14][15] In clinical trials involving Alzheimer's disease patients, treatment with this compound led to a significant reduction in the cerebrospinal fluid (CSF) inflammatory biomarker YKL40.[2]

Improvement in Cognition and Behavior

The molecular changes induced by this compound translate into significant functional improvements.

-

Cognitive Enhancement: In SAMP8 mice, this compound dose-dependently restores memory deficits as measured by the novel object recognition test.[8][14]

-

Reduction of Aggression and Improved Sociability: The same mouse model exhibits exacerbated aggressiveness, which is significantly reduced to normal levels with this compound treatment, as assessed by the resident-intruder test.[8][14] The drug also reduces social avoidance and enhances sociability in rodent models.[2] These preclinical findings are consistent with clinical data showing that this compound reduces agitation and aggression in patients with Alzheimer's disease, borderline personality disorder, ADHD, and ASD.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Pharmacological Activity

| Target | IC50 (nM) | Assay Type | Notes |

|---|---|---|---|

| LSD1/KDM1A | 105 | Enzymatic Assay | Potent inhibitor.[17] |

| MAO-B | 58 | Enzymatic Assay | Potent inhibitor in vitro.[17] |

| MAO-A | >10,000 | Enzymatic Assay | Highly selective over MAO-A.[7] |

| Other Epigenetic Targets | >10,000 | Panel Screen | No significant inhibition (>15%) of 19 other epigenetic targets at 10 µM.[12] |

| Other CNS Targets | >10,000 | Panel Screen | Of 86 other targets, only the I2 imidazoline receptor showed >50% inhibition at 10 µM.[12] |

Table 2: Preclinical Efficacy in SAMP8 Mice

| Study Parameter | Finding | Dose Range | Duration | Reference |

|---|---|---|---|---|

| Memory Deficit | Dose-dependent rescue of novel object recognition memory. | 0.11 to 3.2 mg/kg/day | 2 to 4 months | [8] |

| Aggressiveness | Significant reduction in aggressive behavior (resident-intruder test). | 0.32 or 0.96 mg/kg/day | 5 weeks | [8] |

| Gene Expression | Downregulation of neuroinflammatory genes (S100A9, T-cell receptor genes). | 0.96 mg/kg/day | N/A | [13] |

| Gene Expression | Upregulation of cognitive function genes (Baiap3, Fabp7). | 0.96 mg/kg/day | N/A |[13] |

Table 3: Human Clinical Trial Data & Pharmacodynamics

| Trial/Study | Population | Finding | Dose | Reference |

|---|---|---|---|---|

| Phase I | Healthy Volunteers | Max LSD1 target engagement in PBMCs: ~80-90%. | Single 4 mg dose / Multiple ascending doses | [8] |

| ETHERAL (Phase IIa) | Mild-to-Moderate Alzheimer's | Significant reduction in CSF inflammatory biomarker YKL40. | 0.6 mg or 1.2 mg/day | [2] |

| REIMAGINE (Phase IIa) | BPD, ADHD, ASD | Significant reduction in agitation/aggression scores (CGI, NPI). | 1.2 mg/day | [16] |

| REIMAGINE-AD (Phase IIa) | Moderate-to-Severe Alzheimer's | Significant improvement on agitation and aggression scales. | 1.2 mg/day |[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro LSD1 Inhibition Assay (Representative Protocol)

Disclaimer: The following is a representative protocol for a biochemical assay to determine enzyme inhibition. Specific parameters used in proprietary studies may vary.

-

Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme is purified. A biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) containing dimethylated K4 (H3K4me2) is used as the substrate.

-

Reaction Buffer: The assay is performed in a buffer solution, typically containing Tris-HCl (pH 7.5), salts (e.g., KCl, MgCl2), and a stabilizing agent like BSA.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is included.

-

Assay Procedure:

-

The LSD1 enzyme is pre-incubated with the diluted this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The reaction is initiated by adding the H3K4me2 peptide substrate and the FAD cofactor.

-

The reaction mixture is incubated for a set time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped, often by the addition of a developing solution.

-

-

Detection: The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct. Detection is commonly achieved using a horseradish peroxidase (HRP)-coupled system (e.g., Amplex Red), where the H2O2 reacts to produce a fluorescent or chemiluminescent signal. The signal is read using a plate reader.

-

Data Analysis: The signal intensity is proportional to enzyme activity. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Preclinical Behavioral Testing: Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents based on their innate preference to explore novel objects.[16]

-

Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.

-

Objects: Two sets of objects are used: two identical "familiar" objects and one "novel" object. Objects should be of similar size, unable to be easily displaced by the mouse, and lack natural significance (no innate preference or aversion).

-

Procedure (3-Day Protocol):

-

Day 1 (Habituation): Each mouse is placed individually into the empty arena and allowed to explore freely for 5-10 minutes to acclimate to the environment.[16][18]

-

Day 2 (Training/Familiarization): The mouse is placed back into the arena, which now contains two identical familiar objects placed in opposite corners. The mouse is allowed to explore for a set period (e.g., 10 minutes).[19] The time spent exploring each object (defined as nose sniffing or touching the object within a 2 cm radius) is recorded.

-

Day 3 (Testing): After a retention interval (e.g., 24 hours), the mouse is returned to the arena. One of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5-10 minutes, and the time spent exploring the familiar vs. the novel object is recorded.[16]

-

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates the mouse remembers the familiar object and preferentially explores the novel one, signifying intact recognition memory.

Preclinical Behavioral Testing: Resident-Intruder Test

This test evaluates aggressive and social behaviors by introducing an unfamiliar "intruder" mouse into the home cage of a "resident" mouse.[13]

-

Animal Preparation:

-

Procedure:

-

The intruder mouse is introduced into the home cage of the resident mouse.

-

The interaction is videotaped for a fixed duration (e.g., 10 minutes).[21]

-

An observer, blinded to the treatment groups, scores the behaviors.

-

-

Behavioral Scoring: Key parameters measured include:

-

Data Analysis: The frequency and duration of aggressive behaviors are compared between treatment groups (e.g., vehicle vs. This compound). A significant reduction in aggressive acts without signs of sedation indicates a specific anti-aggressive effect.

Gene Expression Analysis: Microarray (Representative Protocol)

Disclaimer: The following is a representative protocol. Specific reagents and platforms (e.g., Agilent) used in the cited studies may differ.

-

Tissue Collection: Following the completion of behavioral testing, animals are euthanized. Brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction: Total RNA is extracted from the brain tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

-

cDNA Synthesis and Labeling: Total RNA (e.g., 0.5 µg) is reverse transcribed into cDNA.[11] During this process, the amplified RNA (aRNA) is labeled with fluorescent dyes (e.g., Cy3 or Cy5).[11]

-

Hybridization: The labeled aRNA is hybridized to a microarray slide containing thousands of oligonucleotide probes, each specific to a single gene. The slide is placed in a hybridization chamber and incubated overnight at a specific temperature (e.g., 65°C) to allow the labeled targets to bind to their complementary probes.

-

Washing and Scanning: After hybridization, the slide is washed to remove non-specifically bound targets. The slide is then scanned using a microarray scanner, which detects the fluorescence intensity for each probe/spot.

-

Data Analysis:

-

The scanner software quantifies the intensity of each spot.

-

The raw data is normalized to correct for technical variations between arrays.

-

Statistical analysis (e.g., t-test, ANOVA) is performed to identify genes that are differentially expressed between experimental groups (e.g., this compound-treated vs. vehicle-treated mice).

-

Bioinformatics tools are used for pathway analysis and gene ontology enrichment to understand the biological significance of the observed gene expression changes.

-

Conclusion

This compound represents a targeted epigenetic approach to treating complex CNS disorders. Its core mechanism, the irreversible inhibition of LSD1, leads to a cascade of beneficial downstream effects, including the normalization of gene expression, reduction of neuroinflammation, and promotion of neuronal health. This multi-faceted mechanism addresses several pathological processes simultaneously, such as cognitive decline, aggression, and social deficits. The robust preclinical data, supported by encouraging biomarker and efficacy signals from clinical trials, position this compound as a compelling candidate for continued development. The detailed understanding of its mechanism of action provides a strong scientific rationale for its application across a spectrum of neurological and psychiatric diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oryzon.com [oryzon.com]

- 3. This compound: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2.5. Resident-intruder test [bio-protocol.org]

- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mmpc.org [mmpc.org]

- 20. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. maze.conductscience.com [maze.conductscience.com]

Vafidemstat (ORY-2001): An In-Depth Technical Guide to its Epigenetic Modulation Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vafidemstat (ORY-2001) is an orally bioavailable, brain-penetrant small molecule that acts as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1][2][3] Its primary therapeutic effect in the central nervous system (CNS) is attributed to the inhibition of LSD1, an epigenetic enzyme crucial for regulating gene expression in neuronal development, plasticity, and inflammation.[4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its core biological pathways and experimental workflows.

Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition

This compound covalently inhibits LSD1, a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[6] By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, which in turn modulates the expression of a variety of genes.[4] In the CNS, this epigenetic modulation has been shown to have several key effects:

-

Neuroprotection and Cognitive Enhancement: this compound has been observed to restore memory and correct cognitive deficits in preclinical models.[7][8] This is achieved by inducing the expression of genes required for cognitive function and increasing the responsiveness of immediate early genes (IEGs) like Fos and Npas4, which are critical for neuronal plasticity and memory formation.[6][7]

-

Anti-Inflammatory Effects: The compound reduces neuroinflammatory signatures in the brain.[4][5] For instance, it has been shown to down-regulate the expression of the pro-inflammatory gene S100A9, which is highly expressed in Alzheimer's disease models.[4]

-

Behavioral Modulation: this compound has demonstrated efficacy in reducing aggression and improving social interaction in animal models.[5][6] This suggests its potential in treating behavioral and psychological symptoms associated with various neuropsychiatric and neurodegenerative disorders.

While this compound also inhibits MAO-B, studies have shown that at therapeutic doses, its primary pharmacological activity in vivo is the inhibition of LSD1.[7][9]

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Reference |

| LSD1 (KDM1A) | 105 nM | [1] |

| MAO-B | 58 nM | [1] |

Table 2: Preclinical Dosing in Animal Models

| Animal Model | Species | Dose Range | Route of Administration | Key Findings | Reference |

| SAMP8 (Accelerated Aging/AD) | Mouse | 0.32 - 0.96 mg/kg/day | Oral | Reduced aggression, improved social interaction | [6] |

| SAMP8 (Accelerated Aging/AD) | Mouse | Not specified | Oral | Corrected memory deficits | [4] |

| Rat Rearing Isolation | Rat | 0.16 - 0.48 mg/kg/day | Drinking water | Reduced social avoidance | [7] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.3 - 1.0 mg/kg | Oral gavage | Reduced clinical signs, prevented demyelination | [4] |

Table 3: Human Pharmacokinetics (Phase I)

| Parameter | Value | Condition | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | Single and multiple ascending doses | [6] |

| Half-life (t1/2) | ~20 - 30 hours | Single and multiple ascending doses | [6] |

| CNS Penetration (CSF-to-plasma unbound ratio) | 0.81 (mean) | Single doses of 2 and 4 mg | [6] |

Table 4: Human Pharmacodynamics and Clinical Dosing

| Study Phase | Population | Dose Range | Key Pharmacodynamic Findings | Reference |

| Phase I | Healthy Volunteers | 0.2 - 4.0 mg (single and multiple doses) | Dose-dependent LSD1 target engagement in PBMCs (up to 90%); no significant MAO-B inhibition at tested doses. | [6][10] |

| Phase IIa (ETHERAL) | Mild to Moderate Alzheimer's Disease | 0.6 mg and 1.2 mg/day | Significant reduction in inflammatory biomarker YKL40 in CSF. | [5][6] |

| Phase IIa (REIMAGINE-AD) | Moderate to Severe Alzheimer's Disease | 1.2 mg/day | Significant improvement in agitation and aggression scales. | [6] |

| Phase IIb (PORTICO) | Borderline Personality Disorder | 1.2 mg/day | Efficacy and safety evaluation. | [6] |

Experimental Protocols

LSD1 Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound on LSD1, based on commercially available kits.[11][12][13]

Objective: To quantify the inhibition of LSD1 demethylase activity.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured. The decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 substrate (e.g., H3K4me2 peptide)

-

This compound (or other test inhibitors)

-

Assay buffer

-

Horseradish Peroxidase (HRP)

-

Fluorogenic substrate (e.g., Amplex Red)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and substrate to their working concentrations in cold assay buffer.

-

Reaction Setup:

-

Add 50 µL of the this compound dilutions to the wells of the microplate. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls.

-

Add 25 µL of the diluted LSD1 enzyme to all wells except the "no enzyme" controls.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Prepare a detection master mix containing the HRP and fluorogenic substrate in assay buffer.

-

Add 25 µL of the detection master mix to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at timed intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

-

Normalize the rates of the this compound-treated wells to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Target Engagement Assay in PBMCs (Chemoprobe-based Immunoassay)

This protocol describes a method to measure the direct binding of this compound to LSD1 in peripheral blood mononuclear cells (PBMCs), as performed in clinical trials.[10]

Objective: To quantify the occupancy (target engagement) of LSD1 by this compound in a cellular context.

Principle: A chemoprobe that specifically and covalently binds to the active site of LSD1 is used. In the absence of an inhibitor, the probe will bind to LSD1. If this compound is bound to LSD1, it will block the binding of the chemoprobe. The amount of probe-bound LSD1 can then be quantified using an immunoassay (e.g., ELISA or Western blot), providing an inverse measure of target engagement by the drug.

Materials:

-

Blood samples from subjects treated with this compound or placebo.

-

Ficoll-Paque for PBMC isolation.

-

Lysis buffer.

-

LSD1-specific chemoprobe.

-

Primary antibody against the chemoprobe or a tag on the probe.

-

Secondary antibody conjugated to HRP or a fluorescent dye.

-

Detection reagents (e.g., ECL for Western blot).

-

Protein quantification assay (e.g., BCA).

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation with Ficoll-Paque.

-

Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including LSD1.

-

Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading in subsequent steps.

-

Chemoprobe Labeling: Incubate a standardized amount of protein lysate with the LSD1 chemoprobe for a specific time at room temperature. The probe will bind to the unoccupied LSD1 active sites.

-

SDS-PAGE and Western Blot:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody that recognizes the chemoprobe.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.

-

Quantify the band intensity corresponding to the probe-labeled LSD1.

-

-

Data Analysis:

-

The signal intensity is inversely proportional to the level of LSD1 engagement by this compound.

-

Calculate the percentage of target engagement by comparing the signal from this compound-treated samples to that of pre-dose or placebo-treated samples.

-

Mandatory Visualizations

Signaling Pathway of this compound's Epigenetic Action

Caption: this compound inhibits LSD1, altering histone methylation and gene expression, leading to therapeutic effects.

Experimental Workflow for LSD1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on LSD1 using a fluorometric assay.

Logical Relationship of this compound's Therapeutic Effects

Caption: Logical flow from this compound's molecular action to its observed therapeutic outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. oryzon.com [oryzon.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]

- 8. oryzon.com [oryzon.com]

- 9. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LSD1 demethylation assay [bio-protocol.org]

- 12. LSD1 inhibitor screening assay [bio-protocol.org]

- 13. LSD1 inhibition assay [bio-protocol.org]

Vafidemstat: A Technical Overview of its Pharmacokinetics and Brain Penetrance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vafidemstat (ORY-2001) is an orally bioavailable small molecule in clinical development for a range of neurological and psychiatric disorders.[1][2] It functions as a covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 plays a crucial role in gene transcription by demethylating histone 3 at lysine 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure.[3] this compound has been engineered for central nervous system (CNS) indications, and this guide provides a detailed examination of its pharmacokinetic profile and brain penetrance characteristics.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been primarily characterized in a first-in-human, single-center, randomized, double-blind, placebo-controlled Phase I clinical trial involving healthy young and older adult volunteers.[3][4][5] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3][4]

Absorption

This compound demonstrates rapid oral absorption, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2 hours after administration.[4][6]

Distribution

The mean apparent volume of distribution (Vd/F) of this compound is approximately 150 L, suggesting a low-to-moderate distribution into tissues.[4]

Metabolism and Elimination

This compound has a relatively long terminal half-life (t½) of approximately 20 to 30 hours.[4][6] The apparent clearance (CL/F) is low, around 6 L/h.[4] After 5 days of repeated administration, a moderate systemic accumulation is observed, with a steady state being reached by day 5.[4][6]

Dose Proportionality

In the single ascending dose cohorts, this compound exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), was found to be approximately dose-proportional.[4][6] However, in the multiple ascending dose study, a tendency for a more than proportional increase in plasma concentrations was noted at doses of 2.5 mg/day and higher.[4][6] This may suggest saturation of drug absorption or elimination pathways at higher doses.[6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from the Phase I clinical trial in healthy young volunteers.

Table 1: Pharmacokinetic Parameters of this compound After Single Ascending Doses (SAD) [4]

| Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | AUC0–inf (ng·h/mL) | t½ (h) |

| 0.2 | 0.48 | 6.8 | 7.9 | 23.9 |

| 0.6 | 1.4 | 21.8 | 24.3 | 24.5 |

| 1.5 | 3.5 | 60.1 | 67.2 | 26.3 |

| 2.5 | 5.8 | 108.7 | 120.5 | 27.2 |

| 4.0 | 9.6 | 185.3 | 201.5 | 26.8 |

Data are presented as mean values. AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t½: Terminal half-life.

Table 2: Pharmacokinetic Parameters of this compound After Multiple Ascending Doses (MAD) on Day 5 [4]

| Dose (mg/day) | Cmax,ss (ng/mL) | AUC0–24,ss (ng·h/mL) |

| 0.2 | 0.8 | 12.5 |

| 0.6 | 2.5 | 40.8 |

| 1.0 | 4.4 | 70.9 |

| 1.5 | 6.8 | 114.7 |

| 2.5 | 13.1 | 225.1 |

| 4.0 | 25.1 | 441.6 |

Data are presented as mean values. AUC0–24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state. Cmax,ss: Maximum plasma concentration at steady state.

Brain Penetrance

A critical characteristic of this compound is its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS.[1][4]

Cerebrospinal Fluid (CSF) Penetration

In a substudy of the Phase I trial, this compound concentrations were measured in the cerebrospinal fluid (CSF) of healthy volunteers after single doses of 2 mg and 4 mg.[4] The results demonstrated that this compound penetrates the CNS, with quantifiable concentrations detected as early as 2 hours post-dose.[4] The mean CSF-to-unbound plasma concentration ratio was 0.81, suggesting that this compound is not a significant substrate for efflux transporters at the BBB in humans.[4]

Table 3: this compound Concentrations in CSF and Unbound Plasma [4]

| Dose (mg) | Cmax,u (ng/mL) | AUC0–24,u (ng·h/mL) | Cmax,CSF (ng/mL) | AUC0–24,CSF (ng·h/mL) | CSF/Plasma Unbound Ratio |

| 2 | 0.14 | 2.4 | 0.12 | 2.0 | 0.83 |

| 4 | 0.28 | 4.8 | 0.22 | 3.8 | 0.79 |

Data are presented as mean values. AUC0–24,CSF: Area under the CSF concentration-time curve over 24 hours. AUC0–24,u: Area under the unbound plasma concentration-time curve over 24 hours. Cmax,CSF: Maximum CSF concentration. Cmax,u: Maximum unbound plasma concentration.

Experimental Protocols

Phase I Clinical Trial (NCT02019126)

Study Design: This was a single-center, randomized, double-blind, placebo-controlled Phase I trial.[3][4] It consisted of a single ascending dose (SAD) part in healthy young male volunteers, a multiple ascending dose (MAD) part in healthy young and older adult male and female subjects, and an open-label CNS penetration substudy.[3][4]

-

SAD Cohorts: Healthy young male volunteers received single oral doses of this compound (0.2, 0.6, 1.5, 2.5, and 4 mg) or placebo.[4]

-

MAD Cohorts: Healthy young and older adult subjects received daily oral doses of this compound (0.2, 0.6, 1.0, 1.5, 2.5, and 4.0 mg) or placebo for 5 consecutive days.[4]

-

CSF Substudy: A separate cohort of healthy volunteers received single oral doses of 2 mg or 4 mg of this compound for the assessment of CSF pharmacokinetics.[4]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound. In the CSF substudy, CSF samples were collected via lumbar puncture at specified time points.[4]

Analytical Method: this compound concentrations in human plasma and CSF were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This highly sensitive method had a lower limit of quantification of 10 pg/mL for plasma and 50 pg/mL for CSF.[7] The assay utilized electron spray ionization in positive ion mode with a deuterated internal standard of this compound.[7] Sample processing involved liquid-liquid extraction with ethyl acetate.[7]

Preclinical Brain Tissue Analysis

In preclinical studies, such as those using the SAMP8 mouse model of accelerated aging and Alzheimer's disease, brain tissue is analyzed to assess the effects of this compound.[7]

Tissue Homogenization: Brain tissue is homogenized in an ice-cold lysis buffer.[7] A common ratio is 10:1 (volume of buffer to weight of tissue).[8] The homogenization is typically performed using a mechanical homogenizer.[8]

Protein Extraction: Following homogenization, the samples are centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.[7] The resulting supernatant, containing the extracted proteins, is then collected for further analysis, such as protein concentration determination and specific biomarker assays.[7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound covalently inhibits LSD1, preventing the demethylation of H3K4me2 and H3K9me2, leading to altered gene transcription.

Caption: Workflow for determining the pharmacokinetic parameters of this compound in clinical studies.

References

- 1. oryzon.com [oryzon.com]

- 2. Comparative efficacy of bilastine, desloratadine and rupatadine in the suppression of wheal and flare response induced by intradermal histamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oryzon.com [oryzon.com]

- 4. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Vafidemstat's Dual Inhibition of LSD1 and MAO-B: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Core Mechanism and Therapeutic Potential of Vafidemstat

Introduction

This compound (ORY-2001) is an orally bioavailable and brain-penetrant small molecule that acts as a dual inhibitor of two key enzymes with significant roles in the central nervous system: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B).[1][2] Developed by Oryzon Genomics, this compound is currently under clinical investigation for a range of neurological and psychiatric disorders, including Alzheimer's disease, borderline personality disorder, and multiple sclerosis.[1] This technical guide provides a comprehensive overview of this compound's core mechanism of action, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the associated signaling pathways.

This compound's therapeutic potential stems from its unique ability to modulate epigenetic regulation and neurotransmitter metabolism. As an inhibitor of LSD1, it influences gene expression patterns involved in neuroinflammation, neuronal plasticity, and memory.[3][4] Its concurrent inhibition of MAO-B, an enzyme crucial for dopamine degradation, offers a complementary mechanism to restore neurotransmitter balance.[5] While this compound is a dual inhibitor in vitro, at therapeutic doses in vivo, its primary pharmacological activity is the inhibition of LSD1.[6][7]

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's dual inhibitory action and its implications for the treatment of CNS disorders.

Mechanism of Action: Dual Irreversible Inhibition

This compound is an irreversible inhibitor of both LSD1 and MAO-B.[6] Its mechanism of action involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of both enzymes.[6] This irreversible binding leads to a sustained inhibition of enzyme function.

LSD1 Inhibition

LSD1 is a histone demethylase that plays a critical role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1, typically as part of a larger co-repressor complex such as the CoREST complex (containing RCOR1, HDAC1/2), represses the expression of target genes.[8] In the context of the nervous system, LSD1 is involved in regulating neuronal gene expression, neurogenesis, and neuronal differentiation.[9]

This compound's inhibition of LSD1 is believed to exert its therapeutic effects by:

-

Reducing Neuroinflammation: LSD1 inhibition has been shown to downregulate the expression of pro-inflammatory genes, such as S100A9, and reduce inflammatory biomarkers like YKL40.[9][10][11]

-

Modulating Gene Expression for Neuronal Plasticity: this compound has been observed to increase the responsiveness of immediate early genes (IEGs), which are crucial for synaptic plasticity, memory formation, and behavioral adaptation.[4][6]

MAO-B Inhibition

MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, with a particular affinity for dopamine.[5] Located on the outer mitochondrial membrane, MAO-B breaks down dopamine, thereby regulating its levels in the brain.[5] Inhibition of MAO-B leads to an increase in synaptic dopamine concentrations, which can enhance dopaminergic signaling.

While this compound demonstrates potent MAO-B inhibition in vitro, studies in humans at therapeutic doses have not detected significant MAO-B inhibition in platelets.[10][12] However, the potential for a contribution of MAO-B inhibition to the overall therapeutic effect, particularly at different dosages or in specific brain regions, remains an area of interest.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| LSD1 (KDM1A) | IC50 | 105 nM | [13] |

| MAO-B | IC50 | 58 nM | [13] |

| THP-1 cells (CD11b induction) | EC50 | 21 nM | [11] |

| THP-1 cells (LSD1 target engagement) | EC50 | 1 nM | [11] |

Table 2: Preclinical Efficacy of this compound

| Model | Treatment | Key Findings | Reference |

| SAMP8 Mice (Cognitive Deficit) | 0.11 to 3.2 mg/kg/day (in drinking water) for 2-4 months | Dose-dependent restoration of novel object recognition memory. A 5-day treatment at 0.96 mg/kg/day was as effective as a one-month treatment. | [10] |

| SAMP8 Mice (Aggression) | 0.32 or 0.96 mg/kg/day for 5 weeks | Significant reduction in aggressiveness in the resident-intruder test. | [10] |

| Experimental Autoimmune Encephalomyelitis (EAE) | 0.05, 0.5, and 1 mg/kg (oral gavage) | Ameliorated clinical signs, reduced immune cell infiltration into the spinal cord, and prevented demyelination. | [7] |

Table 3: Clinical Efficacy of this compound

| Clinical Trial | Indication | Treatment | Key Findings | Reference |

| REIMAGINE | Aggression in BPD, ADHD, ASD | 1.2 mg/day for 8 weeks | Statistically significant reduction in agitation/aggression (CGI-S, CGI-I, NPI-A/A scales). | [12][14] |

| ETHERAL | Mild to Moderate Alzheimer's Disease | 0.6 mg and 1.2 mg/day for 6-12 months | Significant reduction in the inflammatory biomarker YKL40 in cerebrospinal fluid. | [9][10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

LSD1/MAO-B Biochemical Inhibition Assays

-

Objective: To determine the in vitro potency (IC50) of this compound against LSD1 and MAO-B.

-

General Protocol:

-

Recombinant human LSD1 or MAO-B enzyme is incubated with varying concentrations of this compound.

-

A specific substrate for each enzyme is added to initiate the enzymatic reaction. For LSD1, this is often a peptide corresponding to the N-terminal tail of histone H3 with a methylated lysine at position 4. For MAO-B, a common substrate is kynuramine.

-

The reaction product is detected and quantified. The demethylation activity of LSD1 can be measured through various methods, including the production of hydrogen peroxide, which can be coupled to a fluorescent or colorimetric readout. MAO-B activity is often measured by the fluorescent product of kynuramine oxidation, 4-hydroxyquinoline.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

-

Cellular Assay: THP-1 Differentiation

-

Objective: To assess the cellular activity of this compound by measuring the induction of a differentiation marker in a relevant cell line.

-

Protocol Outline:

-

The human monocytic cell line, THP-1, is cultured in appropriate media.

-

Cells are treated with a range of concentrations of this compound. LSD1 inhibition is known to induce the differentiation of THP-1 cells into macrophage-like cells.

-

After a defined incubation period (e.g., 24-72 hours), the expression of the cell surface marker CD11b, which is upregulated during macrophage differentiation, is measured using flow cytometry with a fluorescently labeled anti-CD11b antibody.

-

The EC50 value is determined by plotting the percentage of CD11b-positive cells against the concentration of this compound.

-

LSD1 Target Engagement Assay

-

Objective: To confirm that this compound binds to its target, LSD1, in a cellular context.

-

Protocol Outline (Chemoprobe-based):

-

Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

-

Cell lysates are prepared.

-

A proprietary chemoprobe, which is a molecule that specifically binds to the active site of LSD1, is added to the lysates. This probe is often biotinylated for later detection.

-

The amount of probe that binds to LSD1 is quantified, typically through an immunoassay. In samples from subjects treated with this compound, the binding of the probe will be blocked in proportion to the amount of LSD1 that is already bound by the drug.

-

The percentage of target engagement is calculated by comparing the probe binding in treated versus untreated samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oryzon.com [oryzon.com]

- 3. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

- 6. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. LSD1 protects against hippocampal and cortical neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REST and CoREST are transcriptional and epigenetic regulators of seminal neural fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oryzon.com [oryzon.com]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decreased Expression of CoREST1 and CoREST2 Together with LSD1 and HDAC1/2 during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective effects of Vafidemstat in preclinical models

An In-Depth Technical Guide to the Neuroprotective Effects of Vafidemstat in Preclinical Models

Introduction

This compound (ORY-2001) is an orally bioavailable, central nervous system (CNS) optimized small molecule that functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) and Monoamine Oxidase B (MAO-B).[1][2][3] Developed by Oryzon Genomics, this epigenetic modulator has shown significant promise in preclinical models of neurodegenerative and psychiatric disorders.[4][5] Its mechanism of action involves the regulation of gene expression through the modification of histone methylation, which plays a crucial role in neuronal plasticity, memory, and inflammation.[4][6] Preclinical evidence supports its potential to reduce cognitive impairment, mitigate neuroinflammation, and exert direct neuroprotective effects.[7][8][9] This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition

This compound's primary mechanism of action is the inhibition of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine 4 of histone 3 (H3K4me1/2) and lysine 9 of histone 3 (H3K9me1/2).[4][6] In the CNS, LSD1 is a key regulator of gene transcription. Its inhibition by this compound leads to changes in chromatin structure and modulates the expression of genes involved in neuronal function, inflammation, and neuroprotection.[5][6] Specifically, the inhibition of LSD1-mediated demethylation of H3K4 is associated with the repression of certain genes, while blocking the demethylation of H3K9 is linked to gene activation.[6] This dual activity allows this compound to rebalance transcriptional dysregulation observed in many neurodegenerative diseases.[1]

This compound inhibits LSD1, altering histone methylation and gene expression.

Preclinical Models and Experimental Protocols

The neuroprotective properties of this compound have been evaluated in various preclinical models, most notably the Senescence-Accelerated Mouse Prone 8 (SAMP8) model for Alzheimer's disease and experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis.

SAMP8 Mouse Model of Accelerated Aging and Alzheimer's Disease

The SAMP8 mouse is a well-established model for studying age-related cognitive decline and Alzheimer's disease, exhibiting hallmarks such as memory deficits and behavioral alterations.[1]

Experimental Protocol:

-

Animal Model: Male and female SAMP8 mice were used, with the non-senescent SAMR1 strain serving as a control.

-

Treatment: this compound was administered orally at doses ranging from 0.32 to 0.96 mg/kg/day for periods of 5 weeks to 4 months.[1][6] Vehicle-treated SAMP8 mice and SAMR1 mice served as control groups.

-

Behavioral Testing:

-

Novel Object Recognition Test (NORT): To assess learning and memory. Mice were habituated to an arena and then exposed to two identical objects. In the test phase, one object was replaced with a novel one, and the time spent exploring each object was recorded.

-

Resident-Intruder Test: To measure aggressive behavior. An unfamiliar "intruder" mouse was introduced into the "resident" mouse's cage, and the number of aggressive encounters (clinch attacks) was quantified.[1]

-

Three-Chamber Test: To evaluate social interest and sociability.[1]

-

-

Molecular Analysis: Post-treatment, brain tissue (hippocampus and prefrontal cortex) was collected for microarray analysis to assess changes in gene expression.[6]

Experimental workflow for this compound studies in the SAMP8 mouse model.

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the CNS.

Experimental Protocol:

-

Induction of EAE: EAE was induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.[10]

-

Treatment: this compound was administered orally at doses ranging from 0.05 to 1 mg/kg once daily, starting at the onset of clinical signs.[4][10]

-

Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

Histopathology: At the end of the study, spinal cords were collected for histological analysis to assess immune cell infiltration and demyelination.

-

Ex Vivo Analysis: The effect of this compound on glutamate excitotoxicity was assessed in neuronal explants.[4][10]

Quantitative Data on Neuroprotective Effects

The preclinical studies of this compound have yielded significant quantitative data demonstrating its neuroprotective efficacy.

Table 1: Cognitive and Behavioral Effects in SAMP8 Mice

| Parameter | Model | Treatment Group | Dose | Outcome | Reference |

| Memory | SAMP8 | This compound | Not Specified | Fully rescued novel object recognition memory. | [6] |

| Aggression | SAMP8 | This compound | 0.32 mg/kg/day | Significant reduction in clinch attacks in the resident-intruder test. | [6] |

| Aggression | SAMP8 | This compound | 0.96 mg/kg/day | Significant reduction in clinch attacks in the resident-intruder test. | [1][6] |

| Social Interest | SAMP8 | This compound | Not Specified | Increased time exploring a new mouse in the three-chamber test. | [1] |

Table 2: Neuroinflammatory and Neuroprotective Effects in MS Models

| Parameter | Model | Treatment Group | Dose | Outcome | Reference |

| Clinical Score | EAE | This compound | 0.05, 0.5, 1 mg/kg | Ameliorated clinical signs of disease. | [10] |

| Demyelination | EAE | This compound | Not Specified | Prevented demyelination in the spinal cord. | [4][10] |

| Immune Infiltration | EAE | This compound | Not Specified | Reduced infiltration of immune cells into the spinal cord. | [4][10] |

| Inflammatory Genes | EAE | This compound | Not Specified | Reduced the inflammatory gene expression signature in the CNS. | [4][5] |

| Glutamate Excitotoxicity | Neuronal Explants | This compound | Not Specified | Decreased neuronal damage caused by glutamate excitotoxicity. | [4][5] |

Table 3: Gene Expression Modulation by this compound in SAMP8 Mice

| Gene | Direction of Change | Biological Function | Reference |

| S100A9 | Down-regulated | Inflammation amplifier, highly expressed in Late Onset AD. | [1][4] |

| Baiap3, Prph, Fabp7, Doc2a | Up-regulated | Required for cognitive function and memory. | [6] |

| Egr1/2, cFos, Npas4, Dusp1, Arc | Mildly Up-regulated | Immediate-early genes involved in neuronal plasticity. | [1][6] |

Summary of Neuroprotective Effects

In Alzheimer's Disease Models (SAMP8)

In the SAMP8 model, this compound demonstrated robust efficacy in reversing age-related cognitive and behavioral deficits.[1] Treatment restored memory in the novel object recognition test, indicating an improvement in cognitive function.[6] Furthermore, this compound significantly reduced the characteristic aggressiveness of SAMP8 mice and improved social interaction, suggesting a broader impact on behavioral symptoms associated with neurodegeneration.[1][7] At the molecular level, this compound rebalanced gene expression profiles in the prefrontal cortex and hippocampus.[6] Notably, it down-regulated the pro-inflammatory gene S100A9, which is highly expressed in both SAMP8 mice and human late-onset Alzheimer's disease, and up-regulated genes essential for cognitive function and neuronal plasticity.[1][4][6] These findings strongly suggest that the cognitive and behavioral benefits are mediated by LSD1 inhibition.[1]

In Multiple Sclerosis Models (EAE)

In models of multiple sclerosis, this compound showed potent anti-inflammatory and neuroprotective effects.[7][11] Oral administration reduced the clinical severity of EAE, prevented demyelination, and decreased the infiltration of immune cells into the CNS.[4][10] The drug also modulated the gene expression signature associated with neuroinflammation in the CNS of EAE mice.[4][5] A key finding was this compound's ability to protect neurons from glutamate-induced excitotoxicity, a common pathway of neuronal damage in neuroinflammatory and neurodegenerative diseases.[4][5] This highlights a direct neuroprotective mechanism in addition to its anti-inflammatory actions.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for neurodegenerative disorders. Through its primary mechanism as an LSD1 inhibitor, this compound effectively modulates gene expression to combat neuroinflammation, restore cognitive function, and correct behavioral abnormalities in relevant animal models of Alzheimer's disease and multiple sclerosis. The quantitative evidence demonstrates significant efficacy in improving memory, reducing aggression, and protecting against demyelination and neuronal damage. These compelling preclinical findings have supported the transition of this compound into clinical trials for a range of CNS disorders, where it continues to be evaluated for its neuroprotective potential in humans.[7][8][12]

References

- 1. Modulation of KDM1A with this compound rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]

- 2. selleckchem.com [selleckchem.com]

- 3. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. oryzon.com [oryzon.com]

- 8. oryzon.com [oryzon.com]

- 9. oryzon.com [oryzon.com]

- 10. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of this compound in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Risk Adjusted Net Present Value: What is the current valuation of Oryzon Genomics's this compound [pharmaceutical-technology.com]

Role of Vafidemstat in reducing neuroinflammation

An In-depth Technical Guide on the Role of Vafidemstat in Reducing Neuroinflammation

Executive Summary

This compound (ORY-2001) is an orally bioavailable, central nervous system (CNS) optimized small molecule that acts as an irreversible inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a key regulator of gene expression and is implicated in the pathophysiology of various CNS disorders through its role in neurogenesis, neuronal differentiation, and neuroinflammation. This compound has demonstrated a multifaceted mechanism of action, exhibiting neuroprotective, cognitive-enhancing, and potent anti-inflammatory effects in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of this compound's role in mitigating neuroinflammation, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: LSD1 Inhibition

LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone 3 (H3K4), a mark associated with active gene transcription. By removing this mark, LSD1 generally acts as a transcriptional co-repressor, forming complexes with other proteins like the CoREST complex and histone deacetylases (HDACs) to silence gene expression.

In the context of neuroinflammation, LSD1 is involved in regulating the expression of pro-inflammatory genes in microglia and astrocytes. Inhibition of LSD1 by this compound prevents the demethylation of H3K4 at the promoter regions of certain genes, leading to a rebalancing of gene expression. This epigenetic modulation results in the downregulation of pro-inflammatory pathways and a reduction in the inflammatory phenotype of glial cells. Specifically, LSD1 inhibition has been shown to interfere with the NF-κB signaling cascade, a critical pathway in the production of inflammatory cytokines. This compound acts as a covalent inhibitor, forming an irreversible bond with the FAD cofactor of the LSD1 enzyme.

Caption: this compound's Mechanism of Action in Reducing Neuroinflammation.

Preclinical Evidence of Anti-Neuroinflammatory Activity

This compound has demonstrated robust efficacy in reducing neuroinflammation and improving outcomes across various preclinical models of CNS disorders.

-

Alzheimer's Disease (AD) Models: In the SAMP8 mouse model of accelerated aging and AD, this compound treatment rebalanced the gene expression profile in the prefrontal cortex and hippocampus. It significantly downregulated genes involved in neuroinflammation that are overexpressed in this model, including S100a9, T-cell receptor beta genes, Cd3d, and Ly6c. S100A9, a potent amplifier of inflammation, is known to be upregulated in the hippocampus of AD patients.

-

Multiple Sclerosis (MS) Models: In the experimental autoimmune encephalomyelitis (EAE) and Theiler's murine encephalomyelitis virus (TMEV) models of MS, oral administration of this compound ameliorated clinical signs, reduced the infiltration of immune cells into the spinal cord, and prevented demyelination. Treatment led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and chemokines like MCP-1. Furthermore, this compound was shown to be more effective or faster-acting than a sphingosine 1-phosphate receptor antagonist in the effector phase of EAE.

-

General Anti-inflammatory Effects: Mechanistic studies have shown that LSD1 inhibition can limit the pro-inflammatory polarization of macrophages. By preventing the repression of the antioxidant enzyme catalase, LSD1 inhibitors can limit the LPS-triggered expression of key pro-inflammatory cytokines and markers, including IL-1β, TNFα, and COX2.

Table 1: Summary of Quantitative Preclinical Data

| Model System | Treatment Protocol | Key Findings | Result (vs. Control) | Reference |

| SAMP8 Mice (AD) | Chronic Oral Dosing | Downregulation of hippocampal S100a9 mRNA | Statistically significant reduction | |

| SAMP8 Mice (AD) | Chronic Oral Dosing | Downregulation of inflammatory genes (Cd3d, Ly6c) | Statistically significant reduction | |

| EAE Mice (MS) | Oral Dosing | Reduction in MOG₃₅₋₅₅-induced TNF-alpha production | Statistically significant reduction | |

| EAE Mice (MS) | Oral Dosing | Reduction in MOG₃₅₋₅₅-induced MCP-1 production | Statistically significant reduction | |

| EAE Mice (MS) | Oral Dosing (0.5 or 1 mg/kg) | Amelioration of clinical disease score | Statistically significant improvement | |

| TMEV Mice (MS) | Oral Dosing | Reduction in microglial activation (AIF-1+ cells) | Statistically significant reduction | |

| LPS-stimulated Macrophages | In vitro treatment | Inhibition of LPS-induced IL-1β, TNFα expression | Statistically significant reduction |

Clinical Evidence of Anti-Neuroinflammatory Activity

Clinical trials have corroborated the anti-inflammatory effects of this compound observed in preclinical studies. The drug has been administered to over 400 subjects and has been found to be safe and well-tolerated.

-

ETHERAL Study (Alzheimer's Disease): In a Phase IIa trial in patients with mild to moderate AD, this compound treatment resulted in a statistically significant reduction of the inflammatory biomarker YKL40 in the cerebrospinal fluid (CSF) after 6 and 12 months. The reduction was particularly notable in the 0.6 mg/day dose group compared to placebo.

-

SATEEN Study (Multiple Sclerosis): A pilot Phase IIa study in patients with Relapsing-Remitting and Secondary Progressive MS, while not powered for efficacy endpoints, showed promising pharmacodynamic evidence of anti-inflammatory activity in most patients treated with this compound compared to placebo.

-

ESCAPE Study (Severe COVID-19): A Phase II trial in severe COVID-19 patients demonstrated that this compound exerted significant anti-inflammatory effects, assessing its capability to prevent Acute Respiratory Distress Syndrome (ARDS), a severe inflammatory complication.

Table 2: Summary of Quantitative Clinical Data

| Clinical Trial | Indication | N | Treatment Arms | Key Biomarker/Outcome | Result | Reference |

| ETHERAL (Phase IIa) | Mild-to-Moderate Alzheimer's Disease | 117 (EU Cohort) | Placebo, this compound (0.6 mg/day), this compound (1.2 mg/day) | Change in CSF YKL40 at 6 months | Significant reduction vs. placebo (p<0.01 for 0.6 mg arm) | |

| SATEEN (Phase IIa) | Multiple Sclerosis | 18 | Placebo, this compound | Pharmacodynamic anti-inflammatory activity | Promising activity observed in most treated patients | |

| ESCAPE (Phase II) | Severe COVID-19 | N/A | This compound vs. Standard of Care | Prevention of ARDS / Inflammatory markers | Significant anti-inflammatory effects | |

| REIMAGINE (Phase IIa) | BPD, ADHD, ASD | 30 (Aggregated) | This compound (1.2 mg/day) | NPI Agitation/Aggression Subscale | Significant reduction from baseline (p<0.0001) | |

| REIMAGINE-AD (Phase IIa) | Moderate-to-Severe Alzheimer's Disease | 12 | This compound (1.2 mg/day) | CMAI, NPI-A/A, CGI-I | Statistically significant improvement at 6 months |

Experimental Protocols and Methodologies

EAE Mouse Model of Multiple Sclerosis

This protocol is a representative example of the preclinical methodology used to evaluate this compound's efficacy in neuroinflammation.

-

Model Induction: Chronic progressive EAE is induced in female C57BL/6 mice via subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.

-

Treatment: this compound or vehicle is administered daily via oral gavage, starting at the onset of clinical signs.

-

Clinical Assessment: Mice are scored daily for clinical signs of disease on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

Immunohistochemistry: At the study endpoint, spinal cords are harvested, fixed, and sectioned. Immunohistochemical staining is performed for markers of immune cell infiltration (e.g., CD4 for T-cells), microglial activation (e.g., Iba1/AIF-1), and demyelination (e.g., Luxol Fast Blue).

-

Cytokine Analysis: Splenocytes or lymph node cells are isolated and re-stimulated ex vivo with MOG₃₅₋₅₅. Supernatants are collected and analyzed for cytokine levels (e.g., TNF-alpha, IFN-gamma, IL-4) using ELISA or multiplex assays.

-

Gene Expression Analysis: RNA is extracted from brain and spinal cord tissue for analysis of inflammatory gene expression by microarray or qRT-PCR.

Vafidemstat: A Technical Deep Dive into Histone Demethylation and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vafidemstat (ORY-2001) is an orally bioavailable, brain-penetrant small molecule that acts as a covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By inhibiting LSD1, this compound modulates gene expression, leading to neuroprotective, anti-inflammatory, and mood-stabilizing effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on histone demethylation, a summary of key preclinical and clinical findings, and detailed experimental protocols relevant to its study.

Introduction to this compound and LSD1

This compound is a promising therapeutic agent for a range of central nervous system (CNS) disorders, including Alzheimer's disease, Borderline Personality Disorder (BPD), and other neuropsychiatric conditions.[1][5] Its primary target, LSD1, is a key epigenetic regulator involved in neuronal differentiation, neurogenesis, and the modulation of gene expression associated with synaptic plasticity and inflammation.[1][4] this compound also exhibits inhibitory activity against monoamine oxidase B (MAO-B), though its primary therapeutic effects at clinical doses are attributed to LSD1 inhibition.[3][6]

Mechanism of Action: Impact on Histone Demethylation

This compound's core mechanism revolves around the irreversible inhibition of LSD1. This inhibition leads to an increase in the methylation of H3K4 and H3K9 at specific gene promoters, thereby altering chromatin structure and transcription.

-

Demethylation of H3K4me1/2: LSD1, typically as part of the CoREST repressor complex, removes methyl groups from H3K4me1/2, leading to transcriptional repression.[4] this compound's inhibition of this activity is expected to increase H3K4me1/2 levels, thereby derepressing the expression of certain genes.

-

Demethylation of H3K9me1/2: In the context of other protein complexes, such as those involving the androgen receptor, LSD1 can demethylate H3K9me1/2, which is associated with transcriptional activation.[1] Inhibition by this compound would, in this context, be expected to decrease the expression of target genes.

The net effect of this compound on gene expression is a rebalancing of transcriptional programs that are dysregulated in various neurological and psychiatric disorders.

Signaling Pathways Modulated by this compound

This compound's influence extends to several key signaling pathways implicated in neurodegeneration and psychiatric disorders.

Immediate-Early Gene (IEG) Expression

This compound has been shown to modulate the expression of immediate-early genes (IEGs) such as c-Fos and Npas4, which are crucial for neuronal plasticity and memory.[7] This regulation is thought to be mediated through the interaction of LSD1 with transcription factors like Serum Response Factor (SRF) and General Transcription Factor IIi (GTF2I).[7][8]

Caption: this compound's modulation of Immediate-Early Gene expression.

mTOR Signaling Pathway

LSD1 inhibition has been linked to the repression of the mTORC1 signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and autophagy. This compound's influence on this pathway may contribute to its neuroprotective effects by modulating cellular metabolism and stress responses.

Caption: this compound's impact on the mTOR signaling pathway.

Ubiquitin-Proteasome Pathway

LSD1 stability is regulated by the ubiquitin-proteasome system, with E3 ubiquitin ligases like JADE2 targeting LSD1 for degradation.[10] While this compound acts as a direct inhibitor, the interplay between LSD1 and the ubiquitin pathway is a critical aspect of its overall cellular impact and a potential area for further research into synergistic therapeutic strategies.

Caption: Regulation of LSD1 by the Ubiquitin-Proteasome Pathway.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

In the SAMP8 mouse model of accelerated aging and Alzheimer's disease, this compound treatment led to significant changes in gene expression in the hippocampus. Notably, it downregulated the expression of the pro-inflammatory gene S100a9.[7]

| Gene | Fold Change (this compound vs. Vehicle) | Function | Reference |

| S100a9 | Downregulated | Inflammation Amplifier | [7] |

| Baiap3 | Upregulated | Cognitive Function | [7] |

| Npw | Upregulated | Neuropeptide | [7] |

| Prph | Upregulated | Neuronal Structure | [7] |

Clinical Data

In the Phase IIa ETHEREAL study in patients with mild to moderate Alzheimer's disease, this compound treatment resulted in a significant reduction of the inflammatory biomarker YKL40 in the cerebrospinal fluid (CSF).[11][12][13]

| Biomarker | Treatment Group | Change from Baseline | p-value | Reference |

| CSF YKL40 | 0.6 mg this compound | Significantly Lower | <0.01 | [13] |

| CSF YKL40 | 1.2 mg this compound | Numerically Lower | 0.06 | [13] |

The REIMAGINE-AD trial in patients with moderate to severe Alzheimer's disease showed a significant clinical improvement in agitation and aggression after six months of treatment.[3]

The Phase IIa REIMAGINE basket trial evaluated this compound in adult patients with Borderline Personality Disorder (BPD), Attention-Deficit/Hyperactivity Disorder (ADHD), and Autism Spectrum Disorder (ASD).[7][14][15]

| Scale | Patient Population | Result | p-value | Reference |

| NPI Agitation/Aggression | Aggregated Cohorts | Significant Reduction | <0.0001 | [7] |

| CGI-S | Aggregated Cohorts | Significant Reduction | <0.0001 | [7] |

| CGI-I | Aggregated Cohorts | Significant Improvement | <0.0001 | [7] |

| NPI Total Score | Aggregated Cohorts | Significant Improvement | <0.0001 | [7] |

| C-SSRS (Suicidal Thoughts) | BPD Cohort | Notable Reduction | 0.0033 | [7] |

The Phase IIb PORTICO trial in patients with BPD demonstrated a statistically significant and clinically meaningful reduction in agitation and aggression.[16]

| Scale | Result | p-value (Weeks 8-12) | Reference |

| STAXI-2 Trait Anger | Substantial Reduction | 0.0071 | [16] |

| BEST (BPD Severity) | Improvement | 0.0260 | [16] |

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for the fluorometric measurement of LSD1 activity and inhibition.

Principle: A di-methylated histone H3K4 peptide substrate is coated on a microplate. Active LSD1 removes methyl groups, and the demethylated product is recognized by a specific antibody. A secondary antibody conjugated to a fluorophore provides a signal proportional to LSD1 activity.

Materials:

-

Recombinant human LSD1 enzyme

-

Di-methylated H3K4 peptide substrate-coated microplate

-

This compound or other inhibitors

-